Physicochemical properties of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene
Physicochemical properties of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene
Technical Guide: 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene
Executive Summary
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (CAS 104142-89-8), often referred to as Pentafluorophenoxyethyl Iodide , is a specialized organofluorine compound characterized by a perfluorinated aromatic ring linked to an ethyl iodide tail.[1][2] It serves two distinct high-value functions in modern chemical research:
-
Analytical Standard: It is the critical volatile derivative formed during the ultra-sensitive detection of inorganic iodide (
) via Gas Chromatography-Electron Capture Detection (GC-ECD). -
Fluorous Building Block: It acts as a "light fluorous" alkylating agent, capable of installing a pentafluorophenyl (PFP) tag onto nucleophilic substrates (amines, thiols, phenoxides) to alter lipophilicity or enable fluorous solid-phase extraction (FSPE).
Part 1: Molecular Architecture & Physicochemical Profile
The molecule combines a highly electron-deficient pentafluorophenyl group with a reactive alkyl iodide "warhead." This duality dictates its physical behavior: the PFP group confers high volatility and electron-capture cross-section (essential for ECD sensitivity), while the C-I bond provides a specific site for nucleophilic substitution.
Table 1: Physicochemical Properties
| Property | Data / Characteristic | Context & Implications |
| Formula | Highly halogenated (5F, 1I).[3][4] | |
| Molecular Weight | 422.01 g/mol | Heavy atom effect contributes to density. |
| Appearance | Pale yellow oil or low-melting solid | Iodine-containing ethers often darken upon light exposure. |
| Solubility | Lipophilic (LogP > 4.0) | Soluble in Toluene, DCM, Ethyl Acetate. Insoluble in water. |
| GC Characteristics | High Volatility / High ECD Response | The 5 fluorine atoms create a massive electron cross-section, allowing detection limits in the nanomolar (nM) range. |
| Reactivity | The terminal iodine is a good leaving group, susceptible to displacement by nucleophiles. | |
| Stability | Light Sensitive | The C-I bond is photolabile; store in amber vials at -20°C. |
Part 2: Synthesis & Derivatization Protocols
Two primary pathways exist for generating this compound: Preparative Synthesis (for isolating the reagent) and In-Situ Derivatization (for analytical detection of iodide).
Protocol A: Preparative Synthesis (Williamson Ether Strategy)
For the isolation of the pure compound as a fluorous tagging reagent.
Reagents: Pentafluorophenol (1.0 eq), 1,2-Diiodoethane (3.0 eq), Potassium Carbonate (
-
Activation: Dissolve Pentafluorophenol in anhydrous acetone. Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add 1,2-Diiodoethane dropwise.
-
Critical Step: Use a large excess (3 equivalents) of diiodoethane to suppress the formation of the dimer (1,2-bis(pentafluorophenoxy)ethane).
-
-
Reflux: Heat the mixture to mild reflux (50°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual salts.
-
Purification: Purify via silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The product elutes before the dimer.
Protocol B: Analytical Derivatization (Phase Transfer)
For the detection of trace iodide in environmental samples (e.g., seaweed, seawater).
Reagents: Sample containing Iodide (
-
Extraction: Mix the aqueous sample with toluene containing the sulfonate precursor and the phase transfer catalyst.
-
Displacement: Heat at 95°C for 30 minutes.
-
Analysis: Inject the toluene layer directly into a GC-ECD system.
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Derivatization Pathways
This diagram contrasts the preparative route (making the tag) with the analytical route (detecting iodide).
Caption: Dual pathways for generating PFP-Ethyl Iodide: Method A for chemical isolation and Method B for trace analysis.
Diagram 2: GC-ECD Analytical Workflow
The high electron affinity of the five fluorine atoms makes this molecule ideal for Electron Capture Detection.
Caption: The 5 Fluorine atoms act as an electron sink, enabling femtomolar detection sensitivity via GC-ECD.
Part 4: Reactivity & Applications
Trace Iodide Determination (Primary Application)
The most authoritative application of this molecule is in the speciation of iodine in food (seaweed) and environmental waters.
-
Mechanism: Inorganic iodide is difficult to detect by GC due to non-volatility. By converting it to PFP-ethyl iodide, it becomes volatile.
-
Sensitivity: The PFP group provides a massive cross-section for electron capture, allowing detection limits as low as 2.7 nM .[7][8][9]
-
Selectivity: The reaction conditions (pH, oxidant status) allow differentiation between Iodide (
) and Iodate ( ).
Fluorous Tagging (Synthetic Application)
Researchers use the compound to attach a "light fluorous" tag to molecules.
-
Reaction:
-
Utility: The tagged molecule can be separated from non-tagged impurities using Fluorous Solid Phase Extraction (FSPE) on a fluorous silica cartridge. The tag is "light" because it contains only 5 fluorines, often requiring less rigorous solvents than heavy perfluorinated tags.
Part 5: Handling & Safety
-
Hazard Class: Alkylating Agent.
-
Chemical Incompatibility:
-
Avoid strong nucleophiles unless reaction is intended.
-
Incompatible with strong reducing agents (cleavage of C-I bond).
-
-
Storage:
-
Store at -20°C.
-
Protect from light (amber glass) to prevent iodine liberation (discoloration).
-
References
-
Lin, F. M., et al. (2003). "Highly Sensitive Analysis of Iodide Anion in Seaweed as Pentafluorophenoxyethyl Derivative by Capillary Gas Chromatography." Journal of Agricultural and Food Chemistry, 51(1), 19-23.
-
Dasary, S. S. R., et al. (2013).[7] "Solid phase analytical derivatization as a sample preparation method." Journal of Chromatography A, 1296, 204-213.[7] [7]
-
PubChem. "1,2,3,4,5-Pentafluoro-6-iodosylbenzene (Related Structure/Class)." National Library of Medicine.
-
Pummer, W. J., & Wall, L. A. (1966).[11] "Pentafluorophenyl Alkyl and Vinyl Ethers."[11] NIST Technical Series / Journal of Research of the National Bureau of Standards.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN104961629A - Synthetic method of pentafluorophenol - Google Patents [patents.google.com]
- 3. 2-Ethoxy-3,3,4,4,5-pentafluoro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]tetrahydrofuran | C12H5F19O2 | CID 44224734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. survivaltechnologies.in [survivaltechnologies.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
